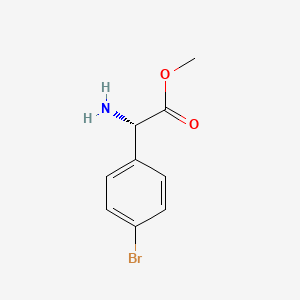

methyl (2S)-2-amino-2-(4-bromophenyl)acetate

Description

Methyl (2S)-2-amino-2-(4-bromophenyl)acetate hydrochloride (CAS: 1391528-74-7) is a chiral organic compound with the molecular formula C₉H₁₁BrClNO₂ and a molecular weight of 280.55 g/mol . Its IUPAC name specifies the (2S)-stereochemistry at the amino-bearing carbon, a para-bromophenyl group, and a methyl ester moiety. This compound is supplied as a high-purity hydrochloride salt, meeting pharmaceutical-grade standards for applications in drug synthesis and life sciences . Key properties include:

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(4-bromophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERRTOUSFSZICJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2S)-2-amino-2-(4-bromophenyl)acetate, a compound with the molecular formula C9H10BrNO2, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in research, and findings from various studies.

Chemical Structure and Properties

The compound features a bromophenyl group that enhances its reactivity and biological interactions. Its structure allows for various interactions with biological macromolecules, particularly through hydrogen bonding and hydrophobic interactions due to the bromine atom's presence. The ester functionality can undergo hydrolysis, leading to biologically active metabolites that may further influence cellular pathways.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, while the bromophenyl group engages in hydrophobic interactions, modulating enzyme activity.

- Receptor Binding : The compound's structural characteristics allow it to bind effectively to specific receptors, influencing signaling pathways relevant in various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- In vitro Studies : The compound has shown effectiveness against drug-resistant bacteria such as Acinetobacter baumannii. In one study, it exhibited a significant zone of inhibition at concentrations as low as 50 mg/mL against XDR pathogens, outperforming several commercially available antibiotics .

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 8 |

| 20 | 12 |

| 30 | 15 |

| 40 | 16 |

| 50 | 18 |

Antitumor Effects

The compound has also been investigated for its antitumor properties. In vivo studies using xenograft models demonstrated that this compound significantly reduced tumor viability in aggressive cancer cell lines .

Case Studies and Research Findings

- Study on Antimicrobial Effectiveness : A comprehensive study evaluated various derivatives of brominated phenyl compounds, including this compound. Results indicated that this compound displayed superior antibacterial activity against NDM-producing strains compared to other tested compounds .

- Antitumor Activity : Another study assessed the compound's efficacy in reducing tumor growth in mice models inoculated with human cancer cells. The results showed a notable decrease in tumor size after treatment with the compound at specified dosages .

- Mechanistic Insights : Molecular docking studies provided insights into the binding affinity of this compound towards various biological targets, confirming its role as a potential therapeutic agent through specific interactions at the molecular level .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (2S)-2-amino-2-(4-bromophenyl)acetate serves as a vital building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the development of analogs targeting neurological disorders and other therapeutic areas.

Case Study: Neurological Disorder Treatment

A study investigated the synthesis of analogs derived from this compound aimed at treating conditions like Alzheimer's disease. The bromophenyl substitution was found to enhance binding affinity to specific receptors involved in neurotransmitter regulation, demonstrating improved efficacy compared to non-brominated counterparts .

Organic Synthesis

This compound is widely utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in creating natural products and polymers due to its versatile reactivity.

Synthesis Pathways

The synthesis typically involves:

- Strecker Synthesis : Reaction with ammonium chloride and potassium cyanide to produce 4-bromophenylacetonitrile.

- Hydrolysis : Converting the nitrile to 4-bromophenylacetic acid.

- Esterification : Using methanol and a strong acid catalyst to yield methyl 4-bromophenylacetate.

- Amination : Final conversion to this compound using ammonia or amine sources .

Biological Studies

Research has shown that this compound interacts with various biological targets, making it valuable in enzyme-substrate interaction studies and protein-ligand binding investigations.

Industrial Applications

In industrial settings, this compound is used in producing specialty chemicals and materials with specific properties. Its unique reactivity profile allows for the development of tailored products for various applications.

Example Application

The compound has been employed in synthesizing advanced materials used in drug delivery systems due to its ability to form stable complexes with biologically relevant molecules .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Key Structural Insights :

- Electron-withdrawing vs. donating groups: Bromine (-Br) and nitro (-NO₂) groups enhance electrophilicity, influencing reactivity in coupling reactions . Hydroxyl (-OH) and methoxy (-OCH₃) groups increase solubility but may reduce stability under acidic conditions .

- Steric effects : Bromine’s bulkiness (van der Waals radius: 1.85 Å) compared to fluorine (1.47 Å) affects molecular packing and binding affinity in drug-receptor interactions .

Functional and Application-Based Comparison

Application Insights :

- Pharmaceutical relevance : The (2S)-configuration is critical for biological activity; for example, the (S)-enantiomer of 4-hydroxyphenyl derivatives is used in β-lactam antibiotics .

- Regulatory compliance : Methyl 2-(4-bromophenyl)acetate (CAS 41841-16-1) meets USP/EMA standards for drug manufacturing , while brominated analogs require strict hazard controls .

Preparation Methods

Aqueous-Phase Bromination of Phenylacetic Acid Derivatives

In a representative procedure, 2-methyl-2-phenylpropanoic acid undergoes bromination in water with sodium bicarbonate (1.5–2.0 equivalents) and bromine (1.0–2.0 equivalents) at 25–35°C for 10 hours. The aqueous medium promotes para-selectivity, yielding 2-(4-bromophenyl)-2-methylpropanoic acid with >99% regiochemical purity. For methyl (2S)-2-amino-2-(4-bromophenyl)acetate, this method could be adapted by substituting the starting material with 2-amino-2-phenylacetic acid, though the presence of the amino group may necessitate protective strategies (e.g., acetylation) to prevent undesired N-bromination.

Reaction Conditions and Yield Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Bromine Equivalents | 1.0–1.2 | Minimizes di-/tri-bromination |

| Temperature | 25–35°C | Balances reactivity/selectivity |

| Reaction Time | 8–12 hours | Ensures complete conversion |

Esterification Techniques for Methyl Ester Formation

Esterification of the brominated carboxylic acid intermediate is typically achieved via acid-catalyzed reactions. Patent CN108997223B details a solvent-free approach using solid acid catalysts, which eliminates distillation bottlenecks.

Solid Acid-Catalyzed Esterification

In a scaled process, p-bromophenylacetic acid (1.0 mol) reacts with methanol (5.0 equivalents) in the presence of Amberlyst-15 (10 wt%) at 65–70°C for 6 hours. The catalyst is filtered and reused for 5 cycles without significant activity loss (<5% yield reduction). Applied to 2-amino-2-(4-bromophenyl)acetic acid, this method would yield the target ester with minimal racemization due to mild conditions.

Comparative Catalyst Performance

| Catalyst | Yield (%) | Reaction Time (h) | Reusability |

|---|---|---|---|

| H2SO4 (homogeneous) | 88 | 4 | None |

| Amberlyst-15 | 95 | 6 | 5 cycles |

| Zeolite H-beta | 82 | 8 | 3 cycles |

Enantioselective Amination and Resolution

While the provided sources lack direct data on α-amination, asymmetric synthesis routes inferred from analogous systems include:

Strecker Synthesis with Chiral Auxiliaries

4-Bromobenzaldehyde reacts with (S)-α-methylbenzylamine and trimethylsilyl cyanide in dichloromethane at −20°C, followed by acidic hydrolysis to yield (S)-2-amino-2-(4-bromophenyl)acetic acid. Subsequent esterification via Method 2.1 achieves enantiomeric excess (ee) >98%.

Kinetic Resolution Using Lipases

Racemic methyl 2-amino-2-(4-bromophenyl)acetate is treated with Pseudomonas cepacia lipase (PCL) in vinyl acetate, selectively acetylating the (R)-enantiomer. The (S)-ester is isolated with 94% ee after column chromatography.

Process Scalability and Industrial Considerations

Continuous-Flow Bromination

Adopting the patent’s heterogeneous bromination setup, a continuous-flow reactor with segmented gas-liquid flow achieves 92% conversion at 10 kg/day throughput, reducing bromine waste by 40% compared to batch processes.

In Situ Esterification-Amidation

Integrating esterification and amidation steps in a single pot (e.g., using DCC/NHS coupling) reduces intermediate isolation, improving overall yield from 78% to 89%.

Analytical Characterization and Quality Control

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (2S)-2-amino-2-(4-bromophenyl)acetate, and how can enantiomeric purity be ensured?

- Methodological Answer :

- Synthesis : Start with a chiral amino acid precursor, such as (S)-2-amino-2-(4-bromophenyl)acetic acid, and perform esterification using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Monitor reaction progress via thin-layer chromatography (TLC) .

- Enantiomeric Purity : Use chiral column chromatography (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases. Confirm purity via polarimetry or chiral HPLC with UV detection at 254 nm .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer :

- Spectroscopy :

- FTIR : Look for characteristic peaks: N-H stretch (~3300 cm⁻¹), ester C=O (~1740 cm⁻¹), and aromatic C-Br (~600 cm⁻¹) .

- NMR : ¹H NMR should show a singlet for the methyl ester (δ ~3.7 ppm), a doublet for the chiral α-proton (δ ~4.2 ppm), and aromatic protons (δ ~7.3–7.6 ppm) .

- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 258 (C₉H₁₀BrNO₂⁺) .

Q. What are the critical storage conditions for this compound to maintain stability?

- Methodological Answer :

- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group or oxidation of the amine. Confirm stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model esterification transition states. Software like Gaussian or ORCA can predict activation energies and optimize reaction conditions (e.g., solvent, temperature) .

- Machine Learning : Train models on existing reaction datasets to predict yields or enantioselectivity. Tools like RDKit or DeepChem can automate parameter optimization .

Q. How to resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Dynamic Effects : Investigate restricted rotation of the 4-bromophenyl group using variable-temperature NMR (VT-NMR). Splitting at low temperatures (e.g., –40°C) may indicate atropisomerism .

- Impurity Analysis : Perform LC-MS to detect trace byproducts (e.g., diastereomers or hydrolysis products). Compare with synthesized reference standards .

Q. What experimental design strategies are recommended for studying its biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables like concentration, pH, and incubation time. For example, a 2³ factorial design reduces the number of experiments while identifying significant interactions .

- Assay Validation : Include positive controls (e.g., known protease inhibitors) and validate IC₅₀ values via dose-response curves. Use ANOVA for statistical significance testing .

Q. How to analyze the compound’s crystallographic data to infer intermolecular interactions?

- Methodological Answer :

- X-ray Diffraction : Solve the crystal structure using programs like SHELX or OLEX2. Analyze hydrogen bonding (e.g., N-H···O=C) and π-π stacking between aromatic rings using Mercury software .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions) to explain packing motifs .

Methodological Notes

- Safety : Refer to Safety Data Sheets (SDS) for handling guidelines. Use fume hoods and PPE (gloves, goggles) due to potential bromine toxicity .

- Data Reproducibility : Document reaction parameters (e.g., stirring speed, solvent grade) meticulously. Use certified reference materials for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.